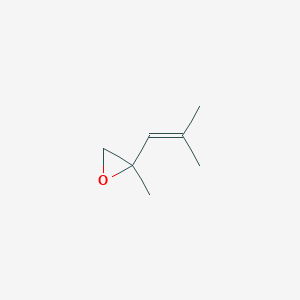
Oxirane, 2-methyl-2-(2-methyl-1-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, 2-methyl-2-(2-methyl-1-propenyl)-, also known as 2-methyl-2-(2-methyl-1-propenyl)oxirane, is an organic compound with the molecular formula C6H10O. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by its unique structure, which includes an oxirane ring substituted with a methyl group and a 2-methyl-1-propenyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- typically involves the epoxidation of alkenes. One common method is the reaction of 2-methyl-2-(2-methyl-1-propenyl)propene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- can be achieved through the catalytic epoxidation of alkenes using metal catalysts, such as titanium or molybdenum complexes. These catalysts facilitate the formation of the oxirane ring under mild conditions, making the process more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while substitution reactions can produce a variety of substituted oxiranes.
Applications De Recherche Scientifique
Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- involves its ability to react with various nucleophiles due to the strained nature of the oxirane ring. The ring strain makes it highly reactive, allowing it to undergo ring-opening reactions with nucleophiles. These reactions can lead to the formation of new bonds and the generation of different products. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxirane, 2-methyl-2-(2-propen-1-yl)-: Similar in structure but with a different substituent on the oxirane ring.
Oxirane, [(2-propenyloxy)methyl]-: Another related compound with an allyloxy substituent.
Oxirane, 2-methyl-2-propyl-: A similar compound with a propyl group instead of a 2-methyl-1-propenyl group.
Uniqueness
Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- is unique due to its specific substituents, which confer distinct reactivity and properties. Its structure allows for unique interactions and reactions that are not observed with other similar compounds, making it valuable in various applications.
Propriétés
Numéro CAS |
143812-90-2 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
2-methyl-2-(2-methylprop-1-enyl)oxirane |
InChI |
InChI=1S/C7H12O/c1-6(2)4-7(3)5-8-7/h4H,5H2,1-3H3 |
Clé InChI |
CEFDJOWHNSOUTG-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1(CO1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B12558475.png)

![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)
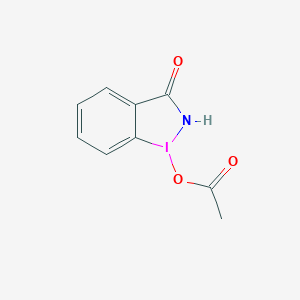
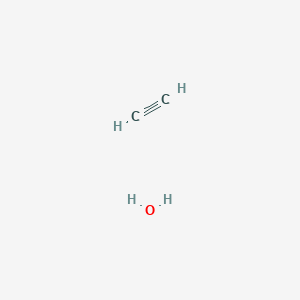
![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12558487.png)
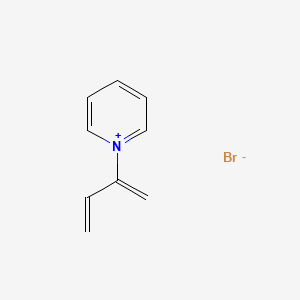

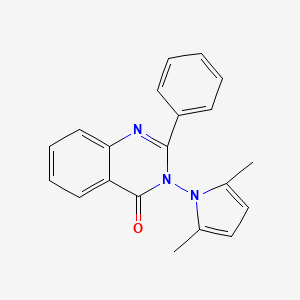
![1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene](/img/structure/B12558524.png)


![2-[(4-Methoxyphenyl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B12558539.png)
![(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hept-6-enal](/img/structure/B12558542.png)
